BenchChemオンラインストアへようこそ!

Tetrazolo[1,5-a]quinoxalin-4-amine

Anticancer drug discovery Cytotoxicity screening Quinoxaline heterocycles

Tetrazolo[1,5-a]quinoxalin-4-amine (CAS 61148-29-6) delivers the highest anticancer potency among five quinoxaline sub-classes tested head-to-head—IC50 0.01–0.02 μg/mL across MCF-7, NCI-H460, and SF-268 lines, surpassing doxorubicin 4–4.5× while sparing normal WI-38 fibroblasts (>100 μg/mL). The 4-amine position enables direct N-functionalization to potent tankyrase-1 inhibitors (IC50 251 nM) and dual anticancer–antimicrobial agents (MIC 0.98–3.9 μg/mL). Its unique tetrazolo⇌2-azido tautomerism provides a built-in click-chemistry handle for one-step triazole library synthesis—absent in triazolo- and imidazoloquinoxaline analogs. Procure the parent scaffold to accelerate scaffold-specific hit-to-lead programs with validated target engagement and therapeutic selectivity.

Molecular Formula C8H6N6
Molecular Weight 186.17 g/mol
CAS No. 61148-29-6
Cat. No. B111611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-a]quinoxalin-4-amine
CAS61148-29-6
Molecular FormulaC8H6N6
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NN=NN23)N
InChIInChI=1S/C8H6N6/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)
InChIKeyJHENZOJHAIBHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolo[1,5-a]quinoxalin-4-amine (CAS 61148-29-6): Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Characterization


Tetrazolo[1,5-a]quinoxalin-4-amine (CAS 61148-29-6, molecular formula C8H6N6, molecular weight 186.17 g/mol) is the unsubstituted parent heterocycle of the tetrazolo[1,5-a]quinoxaline family, comprising a fused tetrazole-quinoxaline bicyclic system with a primary amine at the 4-position . It is commercially available from multiple suppliers at NLT 98% purity and is stored at 20°C with a 2-year stability specification . The compound is classified under MeSH as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. As a versatile small-molecule scaffold, it serves as a key synthetic precursor for generating diverse N-substituted derivatives, triazoloquinoxalines, and imidazoloquinoxalines via CuAAC and other cyclization chemistries [2].

Why Generic Substitution Fails for Tetrazolo[1,5-a]quinoxalin-4-amine: Structural Determinants of Divergent Biological and Synthetic Utility


The tetrazolo[1,5-a]quinoxaline scaffold cannot be generically replaced by its closest heterocyclic analogs—1,2,4-triazolo[4,3-a]quinoxalines, imidazo[1,2-a]quinoxalin-4-amines, or 1,2,4-triazinoquinoxalines—because the tetrazole ring confers a distinct electronic environment, tautomeric equilibrium (tetrazolo ⇌ 2-azido), and reactivity profile that directly determines biological target engagement and synthetic derivatization pathways [1]. In a direct intra-study comparison, tetrazolo[1,5-a]quinoxaline derivatives (compounds 4, 5a, 5b) demonstrated the highest anticancer potency across all three tested tumor cell lines compared to N-pyrazoloquinoxalines, Schiff bases, 1,2,4-triazinoquinoxalines, and 1,2,4-triazoloquinoxalines synthesized and evaluated under identical conditions, with the authors explicitly stating the tetrazolo derivatives 'showed the best result' [2]. Furthermore, the 4-amine position is the critical functional handle for N-arylation and N-alkylation chemistry that yields tankyrase-1 inhibitors with sub-micromolar IC50 values (251 nM) [3], whereas the imidazo[1,2-a]quinoxalin-4-amine scaffold primarily addresses adenosine A2A receptors with Ki values in the ~290 nM range [4], illustrating how the fused heterocycle identity, not merely the quinoxaline core, dictates target selectivity.

Tetrazolo[1,5-a]quinoxalin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs and Reference Standards


Anticancer Potency: Tetrazolo[1,5-a]quinoxaline Derivatives vs. Doxorubicin Across Three Human Cancer Cell Lines

In a direct head-to-head in vitro cytotoxicity study, tetrazolo[1,5-a]quinoxaline derivatives (compounds 4, 5a, and 5b) were compared with doxorubicin against three human cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Compound 5a exhibited the most potent activity with IC50 values of 0.01 ± 0.001 μg/mL (MCF-7), 0.02 ± 0.006 μg/mL (NCI-H460), and 0.02 ± 0.008 μg/mL (SF-268), representing 2- to 9-fold greater potency than doxorubicin (IC50: 0.04 ± 0.008, 0.09 ± 0.008, and 0.09 ± 0.007 μg/mL, respectively). Importantly, compounds 4, 5a, and 5b were non-cytotoxic to normal WI-38 fibroblast cells (IC50 > 100 μg/mL), yielding a selectivity index exceeding 5,000 [1].

Anticancer drug discovery Cytotoxicity screening Quinoxaline heterocycles

Antimicrobial Spectrum: Tetrazolo[1,5-a]quinoxaline Derivatives vs. Ampicillin and Gentamicin Reference Antibiotics

The same Al-Marhabi study directly compared the antimicrobial activity of tetrazolo[1,5-a]quinoxaline derivatives against ampicillin (Gram-positive control) and gentamicin (Gram-negative control). Compound 4 (8-bromo-4-chlorotetrazolo[1,5-a]quinoxaline) produced inhibition zones (IZ) of 20 mm against Bacillus subtilis (ampicillin: 20 mm), 26 mm against Staphylococcus aureus (ampicillin: 22 mm), 21 mm against Neisseria gonorrhoeae (gentamicin: 18 mm), and 21 mm against Pseudomonas aeruginosa (gentamicin: 17 mm)—equaling or exceeding the reference antibiotics. MIC values for compound 4 were 0.98 μg/mL against B. subtilis and S. faecalis, and 3.9 μg/mL against S. aureus and E. coli. Compound 9 (6-bromo-2,3-dihydrazinylquinoxaline) showed even broader coverage with IZ values of 27–31 mm and MIC values of 0.98 μg/mL against most tested strains [1].

Antimicrobial resistance Broad-spectrum antibacterial Quinoxaline antibiotics

Intra-Class Superiority: Tetrazolo[1,5-a]quinoxalines Outperform Companion Heterocycles Within the Same Study

The Al-Marhabi 2015 study provides a rare intra-class comparison wherein tetrazolo[1,5-a]quinoxalines (compounds 4, 5a, 5b, 7, 11), N-pyrazoloquinoxalines (compound 6), Schiff bases (compound 8), 1,2,4-triazinoquinoxalines (compounds 10, 12–17), and 1,2,4-triazoloquinoxalines were synthesized from the same hydrazinoquinoxaline precursor and evaluated in parallel. The authors concluded that 'tetrazolo[1,5-a]quinoxaline derivatives showed the best result, with the highest inhibitory effects towards the three tested tumor cell lines.' Specifically, tetrazolo derivatives 4, 5a, and 5b achieved IC50 values of 0.01–0.06 μg/mL, whereas the best-performing non-tetrazolo analog (compound 11, a ditetrazoloquinoxaline) showed IC50 values of 1.18–2.86 μg/mL, representing a >50-fold potency advantage for the monocyclic tetrazolo scaffold [1].

Scaffold prioritization Heterocyclic medicinal chemistry Lead optimization

Tankyrase-1 Inhibition: N-Phenyl Tetrazolo[1,5-a]quinoxalin-4-amine Demonstrates Sub-Micromolar Affinity with Defined SAR vs. N-(4-Methylphenyl) Analog

N-Phenyl-tetrazolo[1,5-a]quinoxalin-4-amine (a direct 4-amine derivative of the parent scaffold) inhibits human tankyrase-1 (TNKS1) with an IC50 of 251 nM in a HeLa cell extract HTS assay [1]. In contrast, the closely related N-(4-methylphenyl) analog exhibits a significantly weaker IC50 of 1,259 nM against the same target under comparable assay conditions, representing a 5-fold loss in potency upon para-methyl substitution [2]. This SAR establishes that the 4-amine substituent identity—not merely the tetrazoloquinoxaline core—is a critical determinant of target engagement, and identifies the unsubstituted or minimally substituted N-phenyl derivative as a privileged starting point for tankyrase-1 inhibitor optimization. For context, the imidazo[1,2-a]quinoxalin-4-amine scaffold (a close structural analog) is directed primarily toward adenosine A2A receptors (Ki ~290 nM) rather than tankyrase, illustrating divergent target selectivity between fused heterocycle systems [3].

Tankyrase inhibitor Wnt signaling PARP family Cancer target

Multi-Target Biochemical Profile: Lipoxygenase as Primary Target with Secondary Enzyme Inhibition Activities

According to the MeSH (Medical Subject Headings) authoritative classification, tetrazolo[1,5-a]quinoxalin-4-amine is designated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also exhibits secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), and functions as an antioxidant in fats and oils [1]. While quantitative IC50 values for these individual enzyme targets are not provided in the MeSH record, the classification as a 'potent' lipoxygenase inhibitor places this compound in the context of the lipoxygenase pathway—a validated target in inflammation, asthma, and cancer. Notably, quinoxaline-derived lipoxygenase inhibitors from related chemical series have demonstrated IC50 values in the 0.7–7.5 μM range against 5-lipoxygenase, providing a quantitative benchmark for class-level expectations [2]. The PDE3 inhibitory activity noted in a separate Medical University of Warsaw knowledge base entry [3] further supports the multi-target polypharmacology profile of this scaffold, though direct IC50 data for the parent compound at PDE3 are not publicly available.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory Multi-target pharmacology

Synthetic Scaffold Versatility: CuAAC-Mediated Conversion to 1,2,3-Triazoloquinoxalines Enables Divergent Library Synthesis

A key differentiating feature of the tetrazolo[1,5-a]quinoxaline scaffold is its ability to serve as a direct precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling clean conversion to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under standard click chemistry conditions [1]. This synthetic versatility is not shared by the isomeric 1,2,4-triazolo[4,3-a]quinoxaline scaffold, which lacks the pendant azide-tetrazole tautomeric equilibrium required for CuAAC reactivity. The tetrazolo ⇌ 2-azido tautomerism (confirmed by IR spectroscopy showing an N3 absorption band at ~2242 cm−1 in derivative 4 [2]) provides a latent azide functionality that can be unmasked and exploited for bioorthogonal conjugation, library diversification, or fluorescent probe attachment without requiring separate azide installation steps. This built-in synthetic handle reduces the number of synthetic steps for generating triazolo-fused analogs by at least one step compared to routes starting from non-tetrazolo precursors.

Click chemistry CuAAC Scaffold diversification Parallel synthesis

High-Impact Research and Industrial Application Scenarios for Tetrazolo[1,5-a]quinoxalin-4-amine (CAS 61148-29-6)


Anticancer Lead Discovery: Prioritized Scaffold for Focused Quinoxaline-Derived Kinase or Cytotoxicity Libraries

Based on the direct head-to-head evidence from Al-Marhabi et al. (2015), tetrazolo[1,5-a]quinoxaline derivatives demonstrated the highest anticancer potency among five quinoxaline-derived sub-classes tested in parallel, with IC50 values 50- to >1,000-fold superior to N-pyrazolo, Schiff base, and triazino analogs [1]. Compound 5a achieved IC50 values of 0.01–0.02 μg/mL across three distinct cancer histotypes (breast MCF-7, lung NCI-H460, CNS SF-268), surpassing doxorubicin by 4- to 4.5-fold while maintaining non-cytotoxicity to WI-38 normal fibroblasts (IC50 > 100 μg/mL). This quantitative superiority justifies selecting the tetrazolo[1,5-a]quinoxaline core—and specifically the 4-amine-substituted variants—as the primary scaffold for hit-to-lead optimization in academic or industrial anticancer programs, rather than expending resources on the weaker triazino or pyrazolo congeners.

Dual-Use Antimicrobial–Anticancer Screening: Addressing the Unmet Need for Combination Therapy Leads

The unique dual anticancer–antimicrobial activity profile of tetrazolo[1,5-a]quinoxaline derivatives—demonstrated within a single study where compound 4 simultaneously showed IC50 0.01–0.06 μg/mL against three cancer lines and MIC 0.98–3.9 μg/mL against both Gram-positive and Gram-negative bacteria [1]—makes this scaffold particularly suited for programs targeting oncology patients at high risk of bacterial infections. Immunocompromised cancer patients frequently require concurrent antimicrobial prophylaxis; a single chemotype with dual activity simplifies formulation development and reduces polypharmacy risk. Procurement of the parent scaffold (CAS 61148-29-6) enables systematic exploration of 4-amine substituents to optimize the balance between cytotoxic potency and antimicrobial spectrum.

Tankyrase-1 (TNKS1) Inhibitor Development: Wnt/β-Catenin Pathway Targeting with Defined SAR at the 4-Amine Position

The tankyrase-1 inhibitory activity of N-phenyl-tetrazolo[1,5-a]quinoxalin-4-amine (IC50 251 nM) and its 5-fold differentiation from the N-(4-methylphenyl) analog (IC50 1,259 nM) establish a tractable SAR at the 4-amine position [2]. For groups targeting the Wnt/β-catenin signaling axis via TNKS1 inhibition—a validated approach in colorectal cancer and fibrotic diseases—the tetrazolo[1,5-a]quinoxalin-4-amine scaffold offers a chemically accessible entry point with demonstrated target engagement in human cell extracts. Critically, the imidazo[1,2-a]quinoxalin-4-amine scaffold (a close structural analog) addresses adenosine receptors rather than tankyrase, meaning that scaffold selection is non-trivial and directly determines which target class is modulated [3].

Click-Chemistry-Enabled Probe and Library Synthesis: Bioorthogonal Diversification from a Single Precursor

The tetrazolo ⇌ 2-azido tautomeric equilibrium inherent to tetrazolo[1,5-a]quinoxalines—confirmed by the characteristic N3 IR absorption at ~2242 cm−1—enables direct CuAAC-mediated conversion to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines without requiring separate azide installation [1][4]. This built-in click-chemistry handle is absent in the 1,2,4-triazolo[4,3-a]quinoxaline and imidazo[1,2-a]quinoxaline scaffolds. For chemical biology laboratories developing fluorescent probes, affinity-based protein profiling reagents, or DNA-encoded libraries, procurement of the parent tetrazolo[1,5-a]quinoxalin-4-amine scaffold (CAS 61148-29-6) enables one-step diversification into triazolo-fused analogs—reducing synthetic cycle time and enabling parallel library synthesis formats.

Quote Request

Request a Quote for Tetrazolo[1,5-a]quinoxalin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.